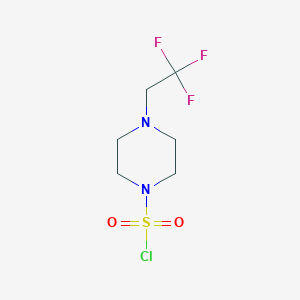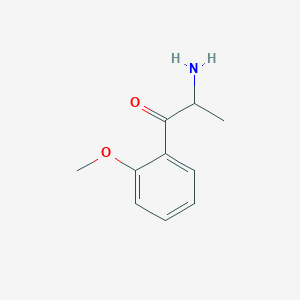![molecular formula C15H26N2O3 B13532476 N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)
N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-N’-{spiro[33]heptan-1-yl}octanediamide is a compound that features a unique spirocyclic structure The spiro[33]heptane moiety is a highly strained ring system, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide typically involves the formation of the spiro[3.3]heptane core through a strain-relocating semipinacol rearrangement. This process begins with the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. Following initial nucleophilic addition to the cyclopropanone formed in situ, the resulting 1-bicyclobutylcyclopropanol intermediate undergoes a semipinacol rearrangement in the presence of acid, directly affording the substituted spiro[3.3]heptan-1-one .
Industrial Production Methods
While specific industrial production methods for N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[3.3]heptan-1-one derivatives, while reduction could produce spiro[3.3]heptan-1-yl alcohols.
Applications De Recherche Scientifique
N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide has several applications in scientific research:
Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for synthesizing complex molecules.
Biology: Its potential biological activity is being explored for use in drug discovery and development.
Medicine: The compound may have therapeutic applications due to its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptane derivatives: These compounds share the spirocyclic core but differ in their functional groups.
Spiro[4.4]nonane derivatives: These compounds have a larger spirocyclic ring system.
Bicyclo[1.1.1]pentane derivatives: These compounds feature a different type of strained ring system.
Uniqueness
N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide is unique due to its specific combination of the spiro[3.3]heptane core and the octanediamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H26N2O3 |
|---|---|
Poids moléculaire |
282.38 g/mol |
Nom IUPAC |
N'-hydroxy-N-spiro[3.3]heptan-3-yloctanediamide |
InChI |
InChI=1S/C15H26N2O3/c18-13(6-3-1-2-4-7-14(19)17-20)16-12-8-11-15(12)9-5-10-15/h12,20H,1-11H2,(H,16,18)(H,17,19) |
Clé InChI |
OBPHCSPUDLFCLA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCC2NC(=O)CCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B13532396.png)
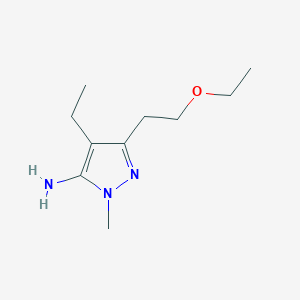
![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13532416.png)
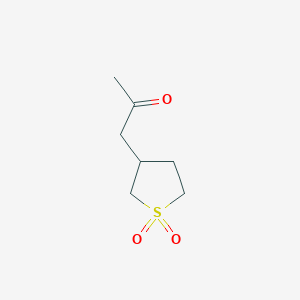
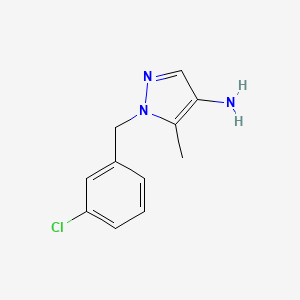
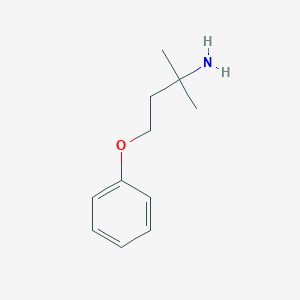
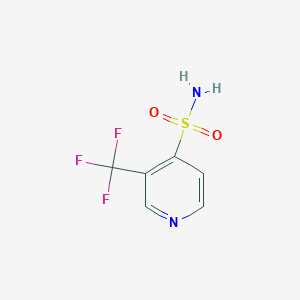
![O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylaminedihydrochloride](/img/structure/B13532448.png)

![tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)


